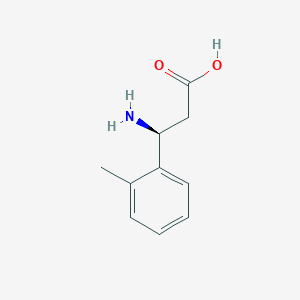
(S)-3-Amino-3-(2-methyl-phenyl)-propionic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 2-methyl-phenyl compound with a compound containing an appropriately protected α-amino acid functionality. The exact method would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would consist of a carboxylic acid group and an amino group attached to the same carbon (forming an α-amino acid structure), along with a phenyl ring substituted with a methyl group at the second position .Chemical Reactions Analysis
As an α-amino acid, this compound could participate in reactions typical of both amines and carboxylic acids. For example, it could react with bases to form a salt, or with acylating agents to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of both an amino group and a carboxylic acid group would make it a zwitterion at certain pH values, which could affect its solubility and other properties .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Cinnamic acid derivatives, including (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid, have been extensively researched for their anticancer properties. These compounds have been observed to possess significant antitumor efficacy, which has sparked considerable interest in their potential as traditional and modern anticancer agents. The rich medicinal tradition of cinnamic acid derivatives, despite being underutilized for several decades, has seen a resurgence in attention towards their antitumor potentials in the last two decades. This renewed focus aims to leverage the chemical versatility of these compounds for medicinal research, particularly in developing new antitumor agents (De, Baltas, & Bedos-Belval, 2011).
Metabolic and Probiotic Effects
Propionibacterium freudenreichii, which metabolizes compounds similar to (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid, demonstrates the metabolic versatility of these substances. This bacterium, used in cheese ripening and recognized for its probiotic effects, showcases the broader implications of such compounds in food science and human health. The metabolic pathways, including the synthesis of vitamins and amino acids, highlight the interconnectedness of these chemical processes and their impact on flavor compounds and health-promoting activities (Thierry et al., 2011).
Antioxidant and Pharmacological Activities
Chlorogenic Acid (CGA), structurally related to (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid, has been identified as a potent dietary polyphenol with a broad spectrum of therapeutic roles. Its biological activities include antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, and antimicrobial effects. CGA's ability to modulate lipid metabolism and glucose homeostasis suggests a critical role in managing conditions such as cardiovascular disease, diabetes, and obesity. This highlights the pharmacological importance of structurally similar compounds in offering natural solutions for a wide range of disorders (Naveed et al., 2018).
Flavour Compounds in Foods
The role of branched chain aldehydes, derived from amino acids similar to (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid, in food flavoring, emphasizes the significance of these compounds beyond their pharmacological applications. Their formation and breakdown pathways are crucial in determining the flavor profiles of various fermented and non-fermented food products. Understanding these pathways is essential for controlling the formation of desired aldehyde levels in food, demonstrating the intersection of chemistry and food science (Smit, Engels, & Smit, 2009).
Neurodegenerative and Psychiatric Diseases
Ursolic acid, which shares a similar realm of biological activity with (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid, has been reported to possess anti-tumoral, anti-diabetic, cardioprotective, and hepatoprotective properties. Its neuroprotective effects in various brain-related disorders, such as Alzheimer's disease, Parkinson's disease, and depression, underscore the potential therapeutic benefits of structurally related compounds. These effects are primarily attributed to its antioxidant and anti-inflammatory mechanisms, offering insights into managing neurodegenerative and psychiatric conditions (Ramos-Hryb et al., 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3S)-3-amino-3-(2-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-4-2-3-5-8(7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORGZFRGYDIRJA-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426157 | |
| Record name | (3S)-3-Amino-3-(2-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-amino-3-(2-methylphenyl)propanoic acid | |
CAS RN |
736131-48-9 | |
| Record name | (3S)-3-Amino-3-(2-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



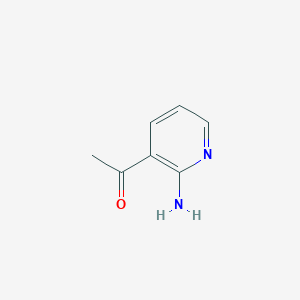
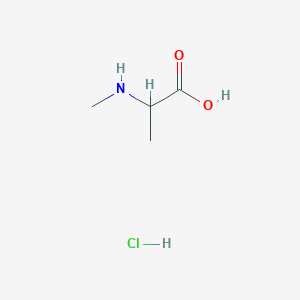
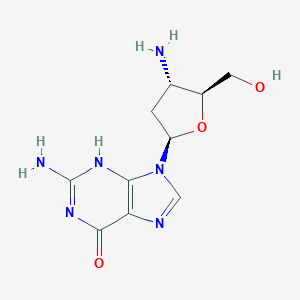
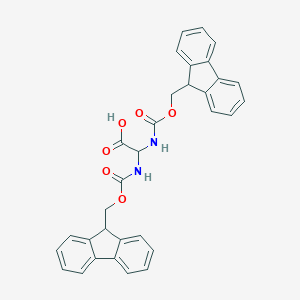
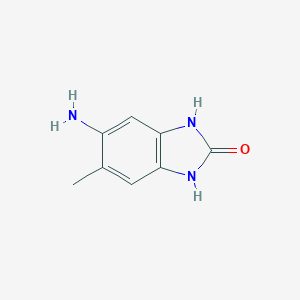
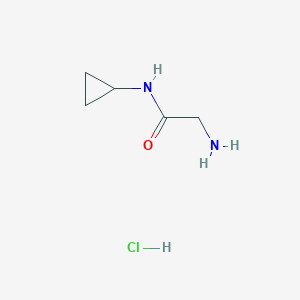
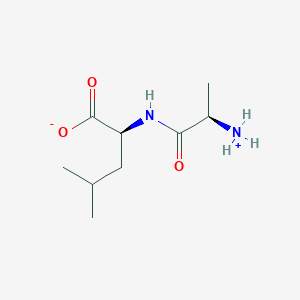
![(2's,3s)-[2-(3-Hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester](/img/structure/B112897.png)
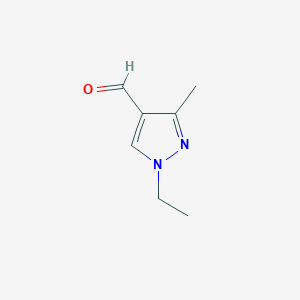
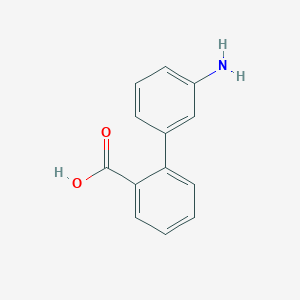
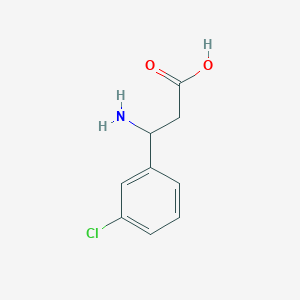
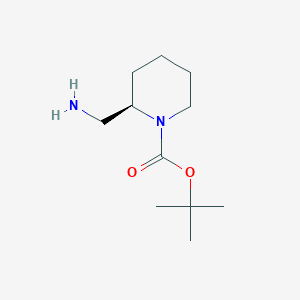
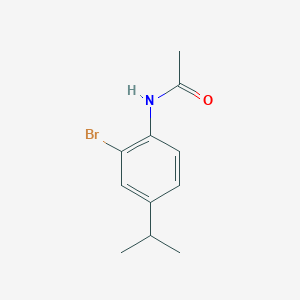
![8-Amino-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B112908.png)